molecular formula C21H19NO4S B2904595 Methyl 3-{2-[(3-phenylpropanoyl)amino]phenoxy}-2-thiophenecarboxylate CAS No. 900015-02-3

Methyl 3-{2-[(3-phenylpropanoyl)amino]phenoxy}-2-thiophenecarboxylate

Cat. No.: B2904595
CAS No.: 900015-02-3
M. Wt: 381.45
InChI Key: TWJUOUYQSVLPFM-UHFFFAOYSA-N
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Description

Methyl 3-{2-[(3-phenylpropanoyl)amino]phenoxy}-2-thiophenecarboxylate (CAS: 900019-26-3) is a thiophene-based ester compound with a molecular formula of C21H19NO4S and a molecular weight of 381.4 g/mol . Its structure features a phenylpropanoyl group linked via an amide bond to a phenoxy-substituted thiophene ring, with a methyl ester at the 2-position of the thiophene.

Properties

IUPAC Name

methyl 3-[2-(3-phenylpropanoylamino)phenoxy]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4S/c1-25-21(24)20-18(13-14-27-20)26-17-10-6-5-9-16(17)22-19(23)12-11-15-7-3-2-4-8-15/h2-10,13-14H,11-12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWJUOUYQSVLPFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)OC2=CC=CC=C2NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Methyl 3-(2-{[(2,2,2-Trifluoroethyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate

  • CAS : 882747-52-6
  • Molecular Formula: C14H12F3NO5S2
  • Molecular Weight : 395.4 g/mol
  • Key Differences: Replaces the phenylpropanoyl group with a sulfonyl group linked to a trifluoroethyl moiety. Likely impacts pharmacokinetics, such as altered metabolic stability or membrane permeability .

Ethyl 2-[(2-Methoxybenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

  • CAS : 352678-96-7
  • Molecular Formula: C21H25NO4S
  • Molecular Weight : 387.49 g/mol
  • Key Differences: Features a hexahydrocycloocta[b]thiophene core, which adds conformational rigidity compared to the simpler thiophene ring in the target compound.

Ethyl 2-(2-Cyano-3-(Substituted Phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates

  • Molecular Formula : Variable (e.g., C18H17N3O3S)
  • Key Differences: Incorporates a cyanoacrylamido group and dimethyl substitution on the thiophene ring. Demonstrated antioxidant and anti-inflammatory activities in studies, suggesting that electron-withdrawing groups (e.g., cyano) enhance bioactivity .

Methyl 3-({2-[(2-{[2-(2-Chloro-4-fluorophenoxy)acetyl]amino}phenyl)sulfanyl}acetyl}amino)-2-thiophenecarboxylate

  • Molecular Formula : C22H18ClFN2O5S2
  • Molecular Weight : 508.97 g/mol
  • Key Differences: Contains a chloro-fluorophenoxy group and sulfanyl linkage, introducing halogen atoms that may improve binding affinity to hydrophobic enzyme pockets. Higher molecular weight and bulkier substituents could reduce solubility compared to the target compound.

Structural and Functional Analysis

Substituent Effects on Bioactivity

  • Sulfonyl/Trifluoroethyl (CAS 882747-52-6) : Increases polarity, possibly improving metabolic stability but reducing blood-brain barrier penetration .
  • Halogenated Groups (CAS 352678-96-7, ) : Chlorine and fluorine atoms enhance electronegativity, improving receptor interactions and resistance to enzymatic degradation.

Thiophene Ring Modifications

  • Dimethyl Substitution () : Steric effects may hinder rotation, stabilizing the compound in specific conformations for target binding .

Q & A

Q. What are the optimal synthetic routes for Methyl 3-{2-[(3-phenylpropanoyl)amino]phenoxy}-2-thiophenecarboxylate, and how can reaction efficiency be monitored?

The synthesis typically involves multi-step coupling reactions. For example, analogous thiophene derivatives are synthesized using carbodiimide-based coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate carboxylic acid intermediates . Reaction progress is monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure completion and intermediate purity . For this compound, specific steps might include:

Activation of 3-phenylpropanoyl chloride.

Coupling with 2-aminophenol derivatives.

Final esterification under mild acidic conditions.

Q. What analytical techniques are critical for confirming the purity and structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : To verify substituent positions and confirm the absence of unreacted intermediates.
  • HPLC : For quantifying purity (>95% is typical for research-grade material) .
  • Mass Spectrometry (MS) : To confirm molecular weight (theoretical m/z ~381.4 g/mol) .
  • Melting Point Analysis : To compare with literature values (if available) .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Enzyme Inhibition Assays : For example, histone deacetylase (HDAC) inhibition studies using fluorogenic substrates .
  • Cytotoxicity Screening : Cell viability assays (e.g., MTT) in cancer cell lines.
  • Anti-inflammatory Profiling : Measurement of pro-inflammatory cytokine suppression (e.g., TNF-α, IL-6) in macrophage models .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations on the phenyl or thiophene rings) influence HDAC inhibitory activity?

  • Methodology :
    • Synthesize analogs with substituents like halogens or methyl groups.
    • Compare IC₅₀ values using recombinant HDAC isoforms (e.g., HDAC1 vs. HDAC6).
    • Perform molecular docking simulations to assess binding affinity to HDAC active sites .
  • Key Findings : Electron-withdrawing groups on the phenyl ring may enhance HDAC inhibition by stabilizing enzyme interactions .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values across studies)?

  • Standardization : Use identical assay conditions (e.g., buffer pH, enzyme concentration).
  • Meta-Analysis : Pool data from multiple studies to identify trends.
  • Orthogonal Validation : Confirm activity with complementary techniques (e.g., surface plasmon resonance for binding kinetics) .

Q. What strategies improve the metabolic stability and pharmacokinetic profile of this compound in preclinical models?

  • In Vitro ADME Studies :
    • Microsomal Stability Assays : Identify metabolic hotspots (e.g., ester hydrolysis).
    • CYP450 Inhibition Screening : Assess drug-drug interaction risks.
  • Structural Optimization : Introduce methyl or fluorine groups to block oxidative metabolism .

Q. How can researchers elucidate the compound’s mechanism of action when initial target engagement data is inconclusive?

  • Chemical Proteomics : Use affinity-based pulldown assays with biotinylated analogs to identify binding partners.
  • Transcriptomic Profiling : RNA-seq to analyze gene expression changes post-treatment.
  • CRISPR-Cas9 Knockout Models : Validate candidate targets (e.g., HDACs) in knockout cell lines .

Data Contradiction Analysis Example

Conflict : Discrepancies in reported anti-inflammatory activity.

  • Hypothesis : Variations in cell models (e.g., primary vs. immortalized cells) or compound solubility.
  • Resolution :
    • Repeat assays using standardized primary murine macrophages.
    • Pre-solubilize the compound in DMSO (<0.1% final concentration) to avoid solvent toxicity .
    • Cross-validate with ELISA-based cytokine quantification .

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